4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide
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Overview
Description
4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step involves the reaction of the piperidine intermediate with benzyl alcohol under suitable conditions.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((benzyloxy)methyl)piperidine-1-carboxamide
- N-(4-chlorobenzyl)piperidine-1-carboxamide
- 4-((benzyloxy)methyl)-N-benzylpiperidine-1-carboxamide
Uniqueness
4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide is unique due to the presence of both the benzyloxy and chlorobenzyl groups, which can impart distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its pharmacokinetic profile.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-20-8-6-17(7-9-20)14-23-21(25)24-12-10-19(11-13-24)16-26-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMZZGPPKDJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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